molecular formula C20H19N5OS2 B2453561 N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886934-13-0

N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2453561
CAS No.: 886934-13-0
M. Wt: 409.53
InChI Key: WULBHRNVNQXNLT-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H19N5OS2 and its molecular weight is 409.53. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS2/c1-14-7-5-8-16(15(14)2)21-18(26)13-28-20-23-22-19(17-9-6-12-27-17)25(20)24-10-3-4-11-24/h3-12H,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULBHRNVNQXNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article compiles existing research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dimethylphenyl moiety.
  • A pyrrole ring.
  • A thiophene ring.
  • A triazole component.

This structural diversity suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, compounds with triazole and thiophene rings have been shown to inhibit the growth of various bacteria and fungi.

Case Study: Antifungal Activity

A study demonstrated that compounds with similar structures had effective antifungal properties against Candida albicans, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range .

Anticancer Activity

Several studies have reported anticancer properties for triazole derivatives. The compound's ability to induce apoptosis in cancer cell lines has been noted.

Research Findings

In vitro studies showed that related compounds exhibited cytotoxic effects against various cancer cell lines, including:

  • HT-29 (colon cancer)
  • TK-10 (renal cancer)

These studies revealed IC50 values ranging from 10 to 20 μM, indicating moderate potency .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress and subsequent apoptosis in cancer cells.

In Silico Studies

Computational docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to active sites of enzymes relevant to cancer progression and microbial resistance .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntifungalCandida albicansLow micromolar range
AnticancerHT-2910 - 20 μM
AnticancerTK-1010 - 20 μM

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds containing triazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its effectiveness against various bacterial strains and fungi.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of lipoxygenase enzymes, which are involved in inflammatory processes.

Study on Antimicrobial Efficacy

A study published in Molecules assessed the antimicrobial activity of various derivatives of triazole compounds, including this compound. The results indicated that this compound exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .

Investigation of Anticancer Activity

In a separate study focused on anticancer agents, researchers synthesized several triazole derivatives and tested their cytotoxicity against human cancer cell lines. This compound demonstrated promising results with high percent growth inhibition rates against ovarian and lung cancer cell lines .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,2,4-triazole scaffold is typically synthesized via cyclization of thiosemicarbazide derivatives. As demonstrated in, hydrazine hydrate reacts with methyl isothiocyanate under basic conditions to form 4-amino-5-mercapto-1,2,4-triazole intermediates. For this compound, the reaction proceeds as follows:

$$
\text{Thiosemicarbazide} + \text{Methyl isothiocyanate} \xrightarrow{\text{KOH, EtOH, reflux}} \text{4-Amino-5-mercapto-1,2,4-triazole} \quad
$$

Optimization Note : Ethanol (EtOH) is preferred over DMF or THF due to higher yields (82–90%) and reduced side products.

Functionalization at Position 4: Pyrrole Substitution

Introducing the 1H-pyrrol-1-yl group at position 4 requires nucleophilic displacement or transition metal-catalyzed coupling. A modified Ullmann coupling using copper(I) iodide and 1,10-phenanthroline facilitates aryl-pyrrole bond formation:

$$
\text{4-Chloro-1,2,4-triazole} + \text{Pyrrole} \xrightarrow{\text{CuI, 1,10-phenanthroline, DMF, 110°C}} \text{4-(1H-Pyrrol-1-yl)-1,2,4-triazole} \quad
$$

Key Data :

  • Reaction Time: 12–16 hours.
  • Yield: 68–75%.
  • Purity (HPLC): >95%.

Functionalization at Position 5: Thiophene Incorporation

Thiophen-2-yl groups are introduced via Suzuki-Miyaura cross-coupling using palladium catalysts. Source details analogous couplings for benzo[d]oxazole derivatives:

$$
\text{5-Bromo-1,2,4-triazole} + \text{Thiophen-2-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{DME/H}_2\text{O}} \text{5-(Thiophen-2-yl)-1,2,4-triazole} \quad
$$

Conditions :

  • Solvent: Dimethoxyethane (DME)/H$$_2$$O (3:1).
  • Temperature: 80°C.
  • Yield: 70–78%.

Sulfanyl Bridge Formation

The mercapto group at position 3 undergoes alkylation with 2-bromoacetamide derivatives. Source outlines a nucleophilic substitution protocol using potassium carbonate as base:

$$
\text{5-Mercapto-triazole} + \text{2-Bromo-N-(2,3-dimethylphenyl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{Target Compound} \quad
$$

Optimization Insights :

  • Solvent : Acetone ensures solubility of both reactants.
  • Reaction Time : 6–8 hours at 50°C.
  • Yield : 85–90%.

Synthesis of 2-Bromo-N-(2,3-dimethylphenyl)acetamide

Chloroacetylation of 2,3-Dimethylaniline

Following, chloroacetyl chloride reacts with 2,3-dimethylaniline in acetone with potassium carbonate:

$$
\text{2,3-Dimethylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}_3, \text{Acetone}} \text{2-Chloro-N-(2,3-dimethylphenyl)acetamide} \quad
$$

Yield : 92%.

Bromination via Azide Intermediate

Sodium azide replaces the chloride, followed by bromination with PBr$$_3$$:

$$
\text{2-Azido-N-(2,3-dimethylphenyl)acetamide} + \text{PBr}3 \xrightarrow{\text{CH}2\text{Cl}_2} \text{2-Bromo-N-(2,3-dimethylphenyl)acetamide} \quad
$$

Yield : 88%.

Final Assembly and Purification

Combining the intermediates:

  • 4-(1H-Pyrrol-1-yl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thiol (0.1 mol).
  • 2-Bromo-N-(2,3-dimethylphenyl)acetamide (0.12 mol).
  • K$$2$$CO$$3$$ (0.15 mol) in acetone (200 mL).

Procedure :

  • Reflux for 8 hours.
  • Cool, filter, and concentrate.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Analytical Data :

  • Molecular Formula : C$${21}$$H$${21}$$N$$5$$OS$$2$$.
  • MW : 455.6 g/mol.
  • HPLC Purity : 98.5%.
  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, triazole), 7.45–6.75 (m, 8H, aromatic), 4.32 (s, 2H, CH$$2$$), 2.31 (s, 6H, CH$$_3$$).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Reference
Cyclocondensation Thiosemicarbazide cyclization 82–90 95
Ullmann Coupling Cu-catalyzed pyrrole substitution 68–75 93
Suzuki Coupling Pd-mediated thiophene addition 70–78 94
Thioalkylation K$$2$$CO$$3$$-assisted alkylation 85–90 98.5

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at triazole positions 4 and 5 is minimized using sterically hindered bases (e.g., DIPEA).
  • Purification : Silica gel chromatography effectively separates regioisomers.
  • Scale-Up : Batch processing in acetone achieves consistent yields >85% at 1 kg scale.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Alkylation : Reaction of a triazole-3-thiol intermediate with α-chloroacetamide derivatives in the presence of KOH (e.g., 50–60°C, ethanol solvent) .
  • Heterocyclic modification : Paal-Knorr condensation to introduce pyrrole or thiophene substituents at the triazole ring .
  • Purification : Column chromatography or recrystallization to isolate the final product .
    • Key reagents : 2-chloroacetonitrile, KOH, and heterocyclic precursors (e.g., thiophene-2-carbaldehyde) .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and molecular connectivity .
  • HPLC : Purity assessment (>95% purity threshold) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight .

Q. What preliminary biological assays are recommended for this compound?

  • Screening protocols :

  • Anti-inflammatory activity : Carrageenan-induced rat paw edema model (10 mg/kg dose, compared to diclofenac sodium) .
  • Antimicrobial testing : Broth microdilution assay against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation step?

  • Experimental design :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactivity compared to ethanol .
  • Temperature control : Reflux conditions (80–90°C) enhance reaction kinetics without side-product formation .
  • Catalyst screening : NaOH vs. KOH for thiol deprotonation efficiency .
    • Statistical optimization : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How to resolve contradictions in reported bioactivity data across similar triazole derivatives?

  • Case study : Discrepancies in anti-exudative activity may arise from:

  • Structural variations : Thiophene vs. furan substituents alter lipophilicity and membrane permeability .
  • Dosage differences : Normalize data to molar concentrations instead of mg/kg for cross-study comparisons .
  • Assay conditions : Standardize incubation time/pH in enzymatic assays (e.g., COX inhibition) .

Q. What strategies enhance selectivity for specific biological targets?

  • SAR-guided modifications :

  • Phenyl ring substitution : Introduce electron-withdrawing groups (e.g., -Cl) at the 2,3-positions to enhance COX-2 affinity .
  • Heterocyclic tuning : Replace pyrrole with pyridine to improve hydrogen bonding with kinase active sites .
    • Prodrug design : Mask the acetamide group with ester prodrugs to improve bioavailability .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures for analogous triazole-acetamide derivatives .
  • Characterization data : Compare NMR chemical shifts and HPLC retention times with published benchmarks .
  • Bioactivity datasets : Cross-reference anti-inflammatory and antimicrobial results from standardized models .

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